molecular formula C25H27N3O3 B1193721 VBIT-12

VBIT-12

Cat. No.: B1193721
M. Wt: 417.5 g/mol
InChI Key: JZDHWOWCHGYSGA-UHFFFAOYSA-N
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Description

VBIT-12 is a chemical compound known for its role as a potent inhibitor of voltage-dependent anion-selective channel 1 (VDAC1). VDAC1 is a protein located in the outer mitochondrial membrane and is involved in the regulation of metabolic and energetic cross-talk between mitochondria and the rest of the cell. This compound has been studied for its potential therapeutic applications, particularly in neurodegenerative diseases and conditions involving mitochondrial dysfunction .

Mechanism of Action

Biochemical Analysis

Biochemical Properties

N-[[1-(1-naphthalenylmethyl)-4-(phenylamino)-4-piperidinyl]carbonyl]-glycine plays a crucial role in biochemical reactions by inhibiting the conductance of voltage-dependent anion channel 1 (VDAC1) in synthetic lipid membranes . VDAC1 is a protein that forms channels in the outer mitochondrial membrane, facilitating the exchange of ions and metabolites between the mitochondria and the cytoplasm. By inhibiting VDAC1, N-[[1-(1-naphthalenylmethyl)-4-(phenylamino)-4-piperidinyl]carbonyl]-glycine affects the mitochondrial function and cellular metabolism. The compound interacts with VDAC1 by binding to its specific sites, thereby blocking the channel’s conductance and altering the flow of ions and metabolites.

Molecular Mechanism

The molecular mechanism of N-[[1-(1-naphthalenylmethyl)-4-(phenylamino)-4-piperidinyl]carbonyl]-glycine involves its binding interactions with VDAC1. The compound binds to specific sites on VDAC1, inhibiting its conductance and altering the flow of ions and metabolites across the mitochondrial membrane . This inhibition can lead to changes in mitochondrial membrane potential, affecting the production of ATP and the overall energy balance within the cell. Additionally, the compound’s impact on ion exchange can influence calcium signaling pathways, which are critical for various cellular functions such as muscle contraction, neurotransmitter release, and cell proliferation.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of VBIT-12 involves multiple steps, starting with the preparation of intermediate compounds. The key steps include:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of high-throughput reactors and automated systems to ensure consistency and efficiency. The reaction conditions are carefully controlled to maximize yield and purity, and the final product undergoes rigorous quality control to meet industry standards .

Chemical Reactions Analysis

Types of Reactions

VBIT-12 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds. Substitution reactions can result in a wide range of analogs with different functional groups .

Scientific Research Applications

VBIT-12 has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness of this compound

This compound is unique in its high specificity for VDAC1 and its ability to prevent VDAC1 oligomerization without affecting other cellular processes. This specificity makes it a valuable tool for studying mitochondrial function and developing targeted therapies for diseases involving mitochondrial dysfunction .

Properties

IUPAC Name

2-[[4-anilino-1-(naphthalen-1-ylmethyl)piperidine-4-carbonyl]amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N3O3/c29-23(30)17-26-24(31)25(27-21-10-2-1-3-11-21)13-15-28(16-14-25)18-20-9-6-8-19-7-4-5-12-22(19)20/h1-12,27H,13-18H2,(H,26,31)(H,29,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZDHWOWCHGYSGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1(C(=O)NCC(=O)O)NC2=CC=CC=C2)CC3=CC=CC4=CC=CC=C43
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does VBIT-12 interact with its target and what are the downstream effects?

A1: this compound directly targets the Voltage-Dependent Anion Channel 1 (VDAC1) located on the outer mitochondrial membrane. [, ] Specifically, it inhibits VDAC1 oligomerization, a process linked to the formation of the mitochondrial permeability transition pore (mPTP). [] By preventing mPTP opening, this compound helps maintain mitochondrial integrity, reducing reactive oxygen species (ROS) production and stabilizing mitochondrial membrane potential. [] This, in turn, can protect cells from apoptosis and alleviate damage associated with mitochondrial dysfunction.

Q2: What is the in vitro and in vivo efficacy of this compound in models of disease?

A2: In vitro, this compound demonstrated the ability to rescue neuronal cell death induced by mutant SOD1, a protein implicated in Amyotrophic Lateral Sclerosis (ALS). [] In vivo, while this compound administration did not improve survival in a mouse model of ALS (SOD1G93A mice), it significantly enhanced muscle endurance. [] Additionally, in a mouse model of alcoholic liver disease, this compound administration, as well as genetic knockdown of Pgam5 (a protein promoting VDAC1 oligomerization), mitigated liver damage, inflammation, and oxidative stress. []

Q3: What are the potential applications of this compound based on current research?

A3: Based on its mechanism of action and observed effects, this compound holds promise as a potential therapeutic agent for diseases characterized by mitochondrial dysfunction. [, ] This includes neurodegenerative diseases like ALS, as well as conditions like alcoholic liver disease where mitochondrial damage plays a critical role. [, ] Further research is necessary to fully elucidate its therapeutic potential and determine its efficacy and safety profile in humans.

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